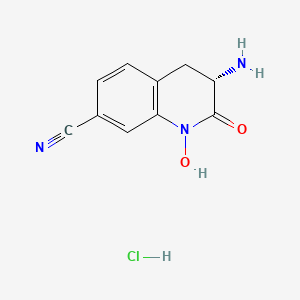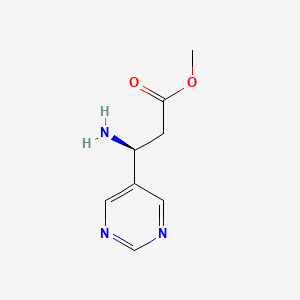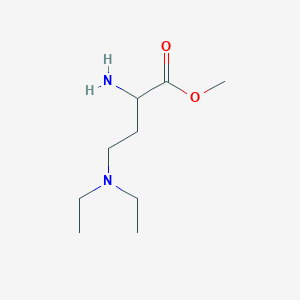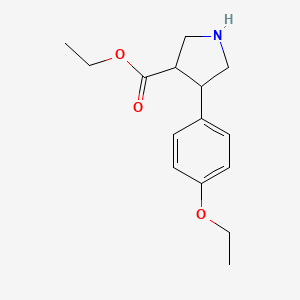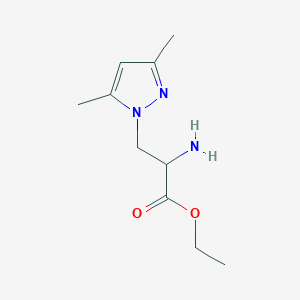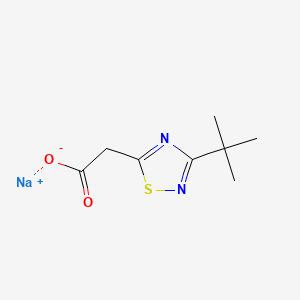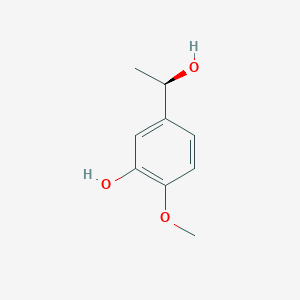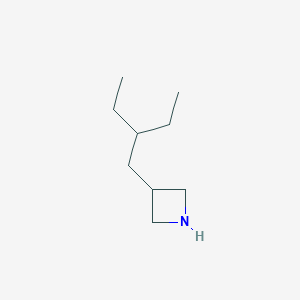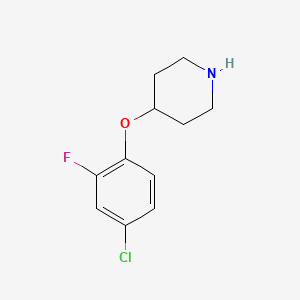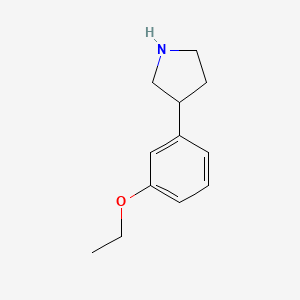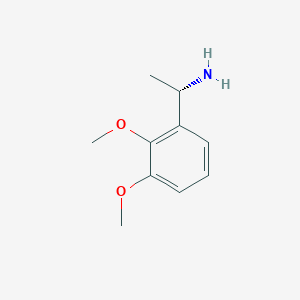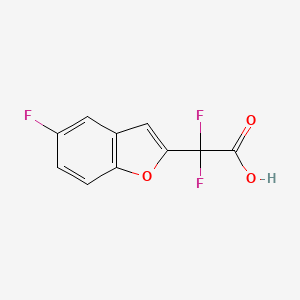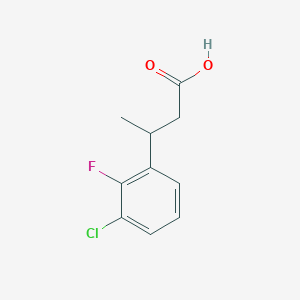
3-(3-Chloro-2-fluorophenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-2-fluorophenyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid moiety attached to a phenyl ring substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-fluorophenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-2-fluorobenzene.
Grignard Reaction: The 3-chloro-2-fluorobenzene undergoes a Grignard reaction with butyl magnesium bromide to form the corresponding phenylbutane derivative.
Oxidation: The phenylbutane derivative is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid functionality, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chloro-2-fluorophenyl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.
Major Products Formed
Substitution: Derivatives with different substituents on the phenyl ring.
Reduction: 3-(3-Chloro-2-fluorophenyl)butanol.
Esterification: Esters such as methyl 3-(3-chloro-2-fluorophenyl)butanoate.
Aplicaciones Científicas De Investigación
3-(3-Chloro-2-fluorophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-2-fluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-fluorophenylboronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid group.
3-Chloro-4-fluorophenylboronic acid: Similar structure with the fluorine atom in a different position.
2-Fluoro-3-chlorophenylboronic acid: Similar structure with the positions of chlorine and fluorine atoms swapped.
Uniqueness
3-(3-Chloro-2-fluorophenyl)butanoic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H10ClFO2 |
|---|---|
Peso molecular |
216.63 g/mol |
Nombre IUPAC |
3-(3-chloro-2-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10ClFO2/c1-6(5-9(13)14)7-3-2-4-8(11)10(7)12/h2-4,6H,5H2,1H3,(H,13,14) |
Clave InChI |
JNUBTOXYLBRWPI-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)O)C1=C(C(=CC=C1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


